2-Propenenitrile, 3-(2-nitrophenyl)-, also known as 3-(2-nitrophenyl)-2-propenenitrile, is an organic compound characterized by the presence of a propenenitrile backbone with a nitrophenyl group at the second position. Its molecular formula is and it has a molecular weight of approximately 174.16 g/mol. The nitro group significantly influences the compound's chemical reactivity and potential biological activity, making it valuable in various applications in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
Research indicates that compounds similar to 2-Propenenitrile, 3-(2-nitrophenyl)- exhibit various biological activities. Notably, this compound has shown potential antimicrobial properties, making it a candidate for further investigation in drug development. Its structure allows for interactions with biological targets, which may modulate enzyme activities or receptor functions .
The synthesis of 2-Propenenitrile, 3-(2-nitrophenyl)- can be achieved through several methods:
In industrial settings, large-scale batch reactions and continuous flow reactors are often employed to optimize production efficiency and product purity.
2-Propenenitrile, 3-(2-nitrophenyl)- has several applications:
The interaction studies of 2-Propenenitrile, 3-(2-nitrophenyl)- focus on its mechanism of action at the molecular level. The triazoloazepine ring system allows for interactions with various enzymes or receptors, potentially modulating their activities. The nitrophenyl group may enhance binding affinity to target sites, which is crucial for its biological efficacy .
Several compounds share structural similarities with 2-Propenenitrile, 3-(2-nitrophenyl)-. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Propenenitrile, 3-(2-nitrophenyl)- | C9H6N2O2 | Substituted with a nitro group at the second position |
2-Propenenitrile, 3-(4-nitrophenyl)- | C9H6N2O2 | Similar structure but with para substitution |
(E)-Cinnamonitrile | C9H7N | Lacks a nitro group; simpler structure |
(E)-3-(4-methylphenyl)-2-propenenitrile | C10H11N | Methyl substitution on the phenyl ring |
The uniqueness of 2-Propenenitrile, 3-(2-nitrophenyl)- lies in its specific substitution pattern and potential biological activities that differ from these similar compounds. Its dual functionality as both a nitrile and nitro compound opens avenues for diverse applications and research opportunities.